Cas no 2167408-96-8 (N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide)

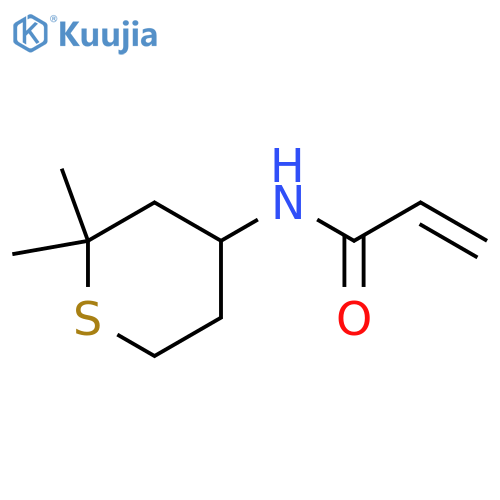

2167408-96-8 structure

商品名:N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide

CAS番号:2167408-96-8

MF:C10H17NOS

メガワット:199.313081502914

CID:5409569

N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide 化学的及び物理的性質

名前と識別子

-

- N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide

-

- インチ: 1S/C10H17NOS/c1-4-9(12)11-8-5-6-13-10(2,3)7-8/h4,8H,1,5-7H2,2-3H3,(H,11,12)

- InChIKey: VGZBKAGFNUZIDJ-UHFFFAOYSA-N

- ほほえんだ: C(NC1CCSC(C)(C)C1)(=O)C=C

じっけんとくせい

- 密度みつど: 1.04±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 357.9±42.0 °C(Predicted)

- 酸性度係数(pKa): 14.26±0.40(Predicted)

N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5322449-5.0g |

N-(2,2-dimethylthian-4-yl)prop-2-enamide |

2167408-96-8 | 95.0% | 5.0g |

$2443.0 | 2025-03-15 | |

| Enamine | EN300-5322449-0.1g |

N-(2,2-dimethylthian-4-yl)prop-2-enamide |

2167408-96-8 | 95.0% | 0.1g |

$741.0 | 2025-03-15 | |

| Enamine | EN300-5322449-2.5g |

N-(2,2-dimethylthian-4-yl)prop-2-enamide |

2167408-96-8 | 95.0% | 2.5g |

$1650.0 | 2025-03-15 | |

| Enamine | EN300-5322449-0.5g |

N-(2,2-dimethylthian-4-yl)prop-2-enamide |

2167408-96-8 | 95.0% | 0.5g |

$809.0 | 2025-03-15 | |

| Enamine | EN300-5322449-1.0g |

N-(2,2-dimethylthian-4-yl)prop-2-enamide |

2167408-96-8 | 95.0% | 1.0g |

$842.0 | 2025-03-15 | |

| Enamine | EN300-5322449-0.05g |

N-(2,2-dimethylthian-4-yl)prop-2-enamide |

2167408-96-8 | 95.0% | 0.05g |

$707.0 | 2025-03-15 | |

| Enamine | EN300-5322449-0.25g |

N-(2,2-dimethylthian-4-yl)prop-2-enamide |

2167408-96-8 | 95.0% | 0.25g |

$774.0 | 2025-03-15 | |

| Enamine | EN300-5322449-10.0g |

N-(2,2-dimethylthian-4-yl)prop-2-enamide |

2167408-96-8 | 95.0% | 10.0g |

$3622.0 | 2025-03-15 |

N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide 関連文献

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

2167408-96-8 (N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬